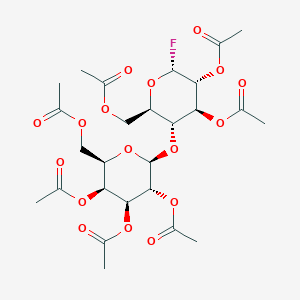

Hepta-O-acetyl alpha-lactosyl fluoride

Description

Properties

Molecular Formula |

C26H35FO17 |

|---|---|

Molecular Weight |

638.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C26H35FO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1 |

InChI Key |

WYUBHMGFZYCJJZ-NDMRNNIMSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Hepta-O-acetyl alpha-lactosyl fluoride can be synthesized through the acetylation of lactosyl fluoride. The synthetic route typically involves the reaction of lactosyl fluoride with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Glycosylation Mechanisms

Hepta-O-acetyl α-lactosyl fluoride participates in glycosylation reactions via two primary pathways:

-

S<sub>N</sub>1-like (oxacarbenium ion) mechanism : The fluoride leaving group is activated by promoters (e.g., BF<sub>3</sub>·OEt<sub>2</sub>, AgOTf), forming a planar oxacarbenium ion intermediate. This pathway often leads to α/β selectivity loss due to nucleophilic attack from either face of the intermediate .

-

S<sub>N</sub>2-like mechanism : Direct displacement of the fluoride by a nucleophile (e.g., alcohol acceptor) with inversion of configuration at the anomeric center. This pathway is less common but provides stereochemical control (e.g., equatorial → axial inversion) .

Solvent and Promoter Effects on Selectivity

Reaction conditions critically influence the stereochemical outcome:

Enzymatic Glycosylation

Recent advances employ genetically modified cells (e.g., E. coli) expressing glycosyltransferases to synthesize complex glycosyl fluorides. Key features include:

-

Stereospecificity : Enzymes like α-2,3-sialyltransferase yield α-linked products without protecting groups .

-

Scalability : Multi-enzyme cascades produce branched oligosaccharides (e.g., compound 2c ) with 50–77% yields .

Comparative Reactivity with Other Glycosyl Donors

Hepta-O-acetyl α-lactosyl fluoride exhibits distinct advantages over related donors:

| Donor Type | Activation Method | Selectivity | Stability |

|---|---|---|---|

| Lactosyl bromide | Ag<sub>2</sub>CO<sub>3</sub> | Moderate β | Low (hydrolysis-prone) |

| Lactosyl trichloroacetimidate | TMSOTf | High α | Moderate |

| Lactosyl fluoride | BF<sub>3</sub>·OEt<sub>2</sub>/Zr(SO<sub>4</sub>)<sub>2</sub> | Tunable α/β | High |

Data from highlight fluoride’s stability and adaptability in diverse reaction environments.

Deprotection and Functionalization

Post-glycosylation modifications include:

-

Desilylation : HOAc/THF/H<sub>2</sub>O mixtures cleave triethylsilyl groups without acetyl migration .

-

Azide Conversion : Hydroxyl groups are transformed into azides for click chemistry applications (e.g., glycocluster synthesis) .

Key Research Findings

-

Helferich’s iodine-assisted glycosylation improved yields to 74% for β-linked disaccharides .

-

Toshima’s sulfated zirconia method achieved α/β ratios > 10:1 in non-polar solvents .

-

Enzymatic routes bypass traditional protecting groups, reducing synthetic steps by 30–50% .

Hepta-O-acetyl α-lactosyl fluoride remains a cornerstone in glycoscience due to its tunable reactivity, compatibility with enzymatic systems, and operational simplicity. Advances in promoter design and biocatalysis continue to expand its utility in synthesizing structurally complex glycans.

Scientific Research Applications

Hepta-O-acetyl alpha-lactosyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of hepta-O-acetyl alpha-lactosyl fluoride involves its role as a glycosyl donor. In glycosylation reactions, the compound reacts with glycosyl acceptors to form glycosidic bonds. The acetyl groups protect the hydroxyl groups of the lactosyl moiety, preventing unwanted side reactions. The fluoride group acts as a leaving group, facilitating the formation of the glycosidic bond .

Comparison with Similar Compounds

Reactivity and Stability

Hepta-O-acetyl alpha-lactosyl fluoride is distinguished by its fluoride leaving group , which confers greater stability compared to bromides or chlorides. For example:

- Hepta-O-acetyl beta-lactosyl bromide (hypothetical analog) would have a bromide leaving group, which is more reactive but less stable under ambient conditions. Fluorides require stronger activators (e.g., TMSOTf) but exhibit longer shelf life .

- Peracetylated glucosyl fluoride (e.g., 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl fluoride) shares the fluoride leaving group but lacks the lactose disaccharide structure, resulting in simpler glycosylation patterns.

Table 1: Stability and Reactivity Comparison

*Hypothetical compound for comparison.

Glycosylation Efficiency

The acetyl protecting groups in Hepta-O-acetyl alpha-lactosyl fluoride prevent unwanted side reactions (e.g., hydrolysis or premature activation) while enabling high-yield glycosylation. In contrast:

- Methyl alpha-O-glycopyranoside (from ) has a non-leaving methyl group, rendering it unsuitable as a glycosyl donor .

- Thioglycosides (e.g., peracetylated lactose thioglycosides) require different activators (e.g., NIS/TfOH) and exhibit distinct mechanistic pathways.

Solubility and Handling

Hepta-O-acetyl alpha-lactosyl fluoride is soluble in chloroform and dichloromethane , typical for acetylated sugars. Comparatively:

- O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose (from ) contains acid-labile cyclohexylidene groups, limiting its compatibility with acidic conditions .

- Unprotected lactosyl fluoride would have higher polarity but lower stability, necessitating immediate use.

Analytical Methods

Analytical techniques for characterizing Hepta-O-acetyl alpha-lactosyl fluoride include:

- Thin-layer chromatography (TLC) and HPTLC (from ) to monitor reaction progress .

Q & A

Q. What are the standard protocols for synthesizing Hepta-O-acetyl alpha-lactosyl fluoride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves fluorination of lactosyl precursors using acetyl-protecting groups to stabilize reactive intermediates. Critical steps include controlled temperature during fluorination (e.g., -20°C to prevent decomposition) and purification via column chromatography. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV/fluorescence detection for quantification. Cross-referencing spectral data with literature ensures accuracy .

Q. Which analytical techniques are recommended for quantifying Hepta-O-acetyl alpha-lactosyl fluoride in reaction mixtures?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity to fluorinated compounds, especially when detecting low concentrations. Fluoride-specific electrodes or colorimetric assays (e.g., SPADNS method) can measure free fluoride ions, but sample preparation must avoid hydrolysis of the acetylated compound. For stability, ensure buffers are free of nucleophiles (e.g., amines) that might degrade the product .

Q. How should researchers prepare stock solutions of Hepta-O-acetyl alpha-lactosyl fluoride to ensure stability?

- Methodological Answer : Dissolve the compound in anhydrous solvents like acetonitrile or dimethyl sulfoxide (DMSO) to prevent hydrolysis. Aliquot and store at -20°C under inert gas (argon/nitrogen) to minimize oxidation. Before use, briefly spin aliquots to consolidate contents and dilute with reaction-compatible solvents. Avoid repeated freeze-thaw cycles, as this accelerates degradation .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields of Hepta-O-acetyl alpha-lactosyl fluoride be resolved?

- Methodological Answer : Yield inconsistencies often stem from variations in fluorination efficiency or acetyl-group stability. Design controlled experiments comparing reaction parameters (e.g., fluorinating agents, temperature). Use internal standards (e.g., deuterated analogs) during LC-MS/MS analysis to normalize recovery rates. Cross-validate results with independent techniques like NMR integration .

Q. What strategies mitigate side reactions during the synthesis of Hepta-O-acetyl alpha-lactosyl fluoride?

- Methodological Answer : Side reactions (e.g., β-anomer formation) can be minimized by using stereospecific catalysts (e.g., BF₃·Et₂O) and maintaining strict anhydrous conditions. Monitor reaction progress in real-time via thin-layer chromatography (TLC) with iodine staining. If β-anomers form, optimize recrystallization solvents (e.g., ethyl acetate/hexane mixtures) for selective isolation .

Q. How do environmental factors (pH, temperature) influence the stability of Hepta-O-acetyl alpha-lactosyl fluoride in biological assays?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound at varying pH (4–9) and temperatures (4°C–37°C). Use LC-MS/MS to track degradation products (e.g., deacetylated or hydrolyzed forms). For biological assays, pre-equilibrate buffers to the target pH and include stabilizers like bovine serum albumin (BSA) to reduce nonspecific binding .

Q. What experimental controls are essential when studying the glycosylation activity of Hepta-O-acetyl alpha-lactosyl fluoride?

- Methodological Answer : Include negative controls (e.g., reactions without enzyme or substrate) to rule out non-enzymatic hydrolysis. Use competitive inhibitors (e.g., lactosylamine) to confirm enzyme specificity. Quantify fluoride release over time with ion-selective electrodes, and correlate with product formation via HPLC .

Data Analysis & Reporting

Q. How should researchers address conflicting data on the reactivity of Hepta-O-acetyl alpha-lactosyl fluoride across studies?

- Methodological Answer : Reconcile discrepancies by standardizing reaction conditions (solvent purity, reagent ratios) and validating analytical methods with certified reference materials. Perform meta-analyses of published data to identify trends (e.g., higher yields in aprotic solvents). Transparently report all parameters (e.g., humidity levels, catalyst batches) to enable reproducibility .

Q. What are best practices for documenting synthetic procedures and analytical data in publications?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental steps, including exact molar ratios, reaction times, and purification methods. Provide raw spectral data (NMR, MS) in supplementary materials. For analytical results, include calibration curves, detection limits, and statistical validation (e.g., R² values for linearity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.